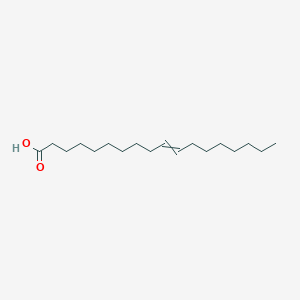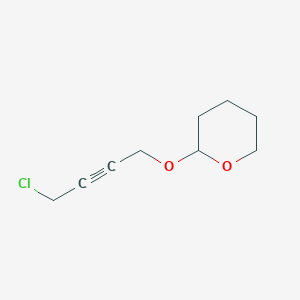
2-(4-Chloro-but-2-ynyloxy)-tetrahydropyran
Descripción general
Descripción
2-(4-Chloro-but-2-ynyloxy)-tetrahydropyran (CBTP) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic compound that belongs to the family of tetrahydropyrans, which are widely used in organic chemistry. CBTP has been found to have unique properties that make it an attractive candidate for use in various research fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-but-2-ynyloxy)-tetrahydropyran is not well-understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-(4-Chloro-but-2-ynyloxy)-tetrahydropyran has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activation of NF-kB, a transcription factor that is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
2-(4-Chloro-but-2-ynyloxy)-tetrahydropyran has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(4-Chloro-but-2-ynyloxy)-tetrahydropyran has also been found to inhibit the migration and invasion of cancer cells, which could help to prevent the spread of tumors. In addition, 2-(4-Chloro-but-2-ynyloxy)-tetrahydropyran has been shown to reduce inflammation in animal models of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Chloro-but-2-ynyloxy)-tetrahydropyran has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and with a high degree of purity. 2-(4-Chloro-but-2-ynyloxy)-tetrahydropyran is also relatively stable, which makes it easy to handle and store. However, one limitation of 2-(4-Chloro-but-2-ynyloxy)-tetrahydropyran is that its mechanism of action is not well-understood, which could make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research involving 2-(4-Chloro-but-2-ynyloxy)-tetrahydropyran. One area of interest is the development of new cancer therapies based on 2-(4-Chloro-but-2-ynyloxy)-tetrahydropyran. Researchers could explore the use of 2-(4-Chloro-but-2-ynyloxy)-tetrahydropyran in combination with other anticancer drugs to improve treatment outcomes. Another area of interest is the development of 2-(4-Chloro-but-2-ynyloxy)-tetrahydropyran analogs with improved potency and selectivity. Researchers could also investigate the potential use of 2-(4-Chloro-but-2-ynyloxy)-tetrahydropyran in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
In conclusion, 2-(4-Chloro-but-2-ynyloxy)-tetrahydropyran is a synthetic compound that has shown great potential for use in scientific research. It has been found to have potent antitumor and anti-inflammatory activity, making it a promising candidate for the development of new therapies. While its mechanism of action is not well-understood, 2-(4-Chloro-but-2-ynyloxy)-tetrahydropyran has several advantages for use in lab experiments, including its ease of synthesis and relative stability. There are several future directions for research involving 2-(4-Chloro-but-2-ynyloxy)-tetrahydropyran, and further studies are needed to fully understand its potential applications.
Aplicaciones Científicas De Investigación
2-(4-Chloro-but-2-ynyloxy)-tetrahydropyran has been widely used in scientific research, particularly in the fields of medicinal chemistry and pharmacology. It has been found to have potent antitumor activity, making it a promising candidate for the development of new cancer therapies. 2-(4-Chloro-but-2-ynyloxy)-tetrahydropyran has also been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory disorders.
Propiedades
IUPAC Name |
2-(4-chlorobut-2-ynoxy)oxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO2/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9H,1,3,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIPNGZFZUMSKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC#CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-but-2-ynyloxy)-tetrahydropyran | |
CAS RN |
67727-01-9 | |
| Record name | 2-[(4-chlorobut-2-yn-1-yl)oxy]oxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


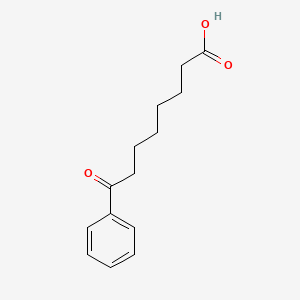

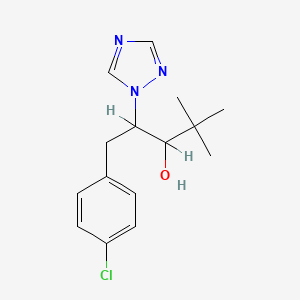


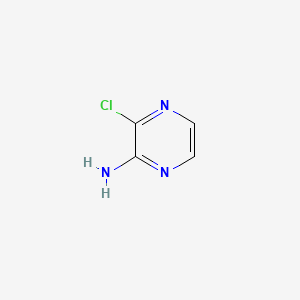
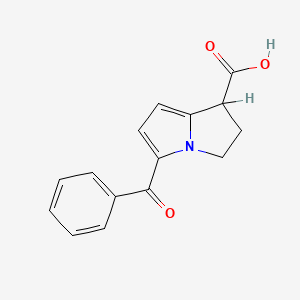
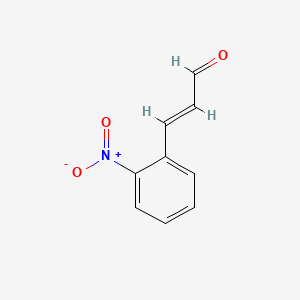

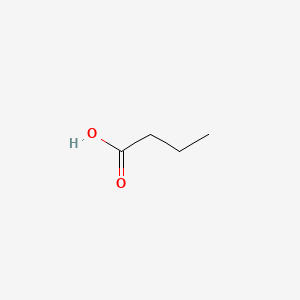
![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine](/img/structure/B3428321.png)

